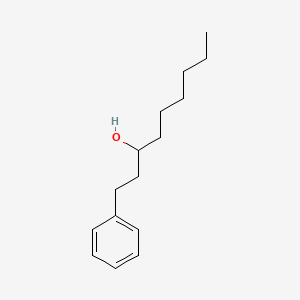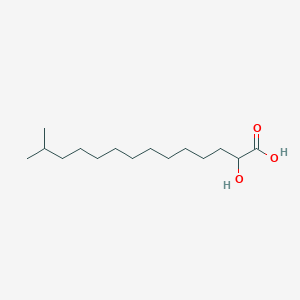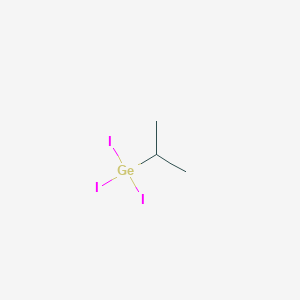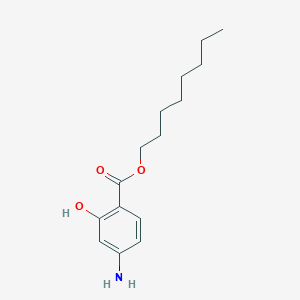
Octyl 4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates. It is commonly used in various applications, including as an ultraviolet filter in sunscreen products. This compound is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful effects such as sunburn and premature aging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and its role as an ultraviolet filter.
Medicine: Investigated for its potential use in dermatological formulations to protect against ultraviolet radiation.
Mechanism of Action
The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to various esters used in cosmetics and pharmaceuticals.
Octyl salicylate: Another ultraviolet filter used in sunscreens, known for its ability to absorb ultraviolet B radiation.
Uniqueness
Octyl 4-amino-2-hydroxybenzoate is unique due to its dual functional groups (amino and hydroxyl), which provide it with distinct chemical properties and reactivity. Its ability to absorb ultraviolet radiation makes it particularly valuable in sunscreen formulations, offering protection against harmful ultraviolet rays.
Properties
CAS No. |
21545-96-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
octyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3 |
InChI Key |
ZTOFGSQXAKLGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
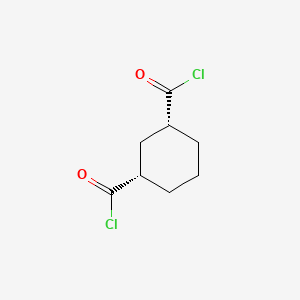
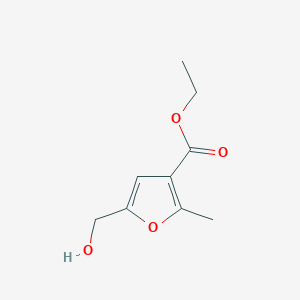
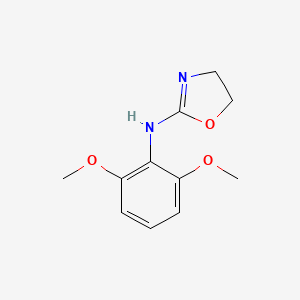
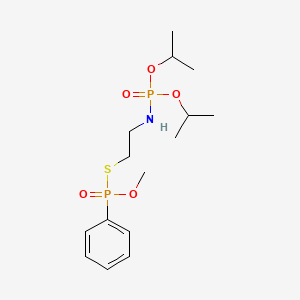
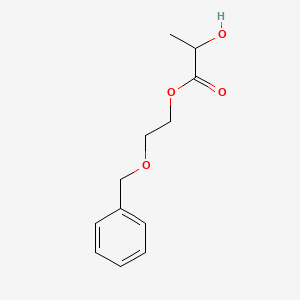
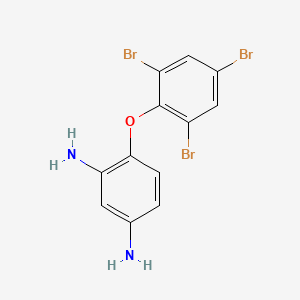
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
